

Cy5 Acid (mono SO₃): Application Notes and Protocols for In-Vivo Imaging

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Compound of Interest

Compound Name: Cy5 acid(mono so₃)

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cy5 acid (mono SO₃), a bright and photostable far-red fluorescent dye, for in-vivo imaging applications. Its enhanced water solubility, due to the single sulfonate group, makes it an excellent candidate for labeling biomolecules intended for systemic administration in animal models. The far-red emission of Cy5 minimizes tissue autofluorescence, enabling deeper tissue penetration and improved signal-to-noise ratios in living subjects.

Properties of Cy5 Acid (mono SO₃)

Cy5 is a member of the cyanine dye family, characterized by its high molar extinction coefficient and good quantum yield in the red to far-red spectral region. The mono-sulfonated version offers a balance between hydrophilicity and membrane permeability, making it a versatile tool for labeling a wide range of biomolecules.

Table 1: Photophysical and Chemical Properties of Cy5 Acid (mono SO₃)

Property	Value	Reference
Excitation Maximum (λ_{ex})	~649 - 651 nm	[1][2]
Emission Maximum (λ_{em})	~666 - 670 nm	[1][2]
Molar Extinction Coefficient (ϵ)	~250,000 M ⁻¹ cm ⁻¹	[1]
Quantum Yield (Φ)	~0.2	[1]
Molecular Weight	~770.83 g/mol	[2]
Reactive Group	Carboxylic Acid	[3]
Solubility	Good in aqueous buffers and polar organic solvents (e.g., DMSO, DMF)	[2]

Key Applications in In-Vivo Imaging

The unique properties of Cy5 acid (mono SO₃) make it suitable for a variety of in-vivo imaging applications, including:

- **Tumor Targeting and Visualization:** When conjugated to antibodies, peptides, or small molecules that specifically bind to tumor-associated antigens or receptors, Cy5 allows for the non-invasive visualization and quantification of tumor burden and response to therapy.[4]
- **Pharmacokinetic and Biodistribution Studies:** Tracking the localization and clearance of Cy5-labeled drugs or drug delivery vehicles provides critical information on their absorption, distribution, metabolism, and excretion (ADME) profiles.[3][5]
- **Monitoring Biological Processes:** Cy5-labeled probes can be designed to report on specific biological events, such as enzyme activity or receptor engagement, in real-time within a living organism.
- **Cell Tracking:** Labeling cells with Cy5 enables the monitoring of their migration, engraftment, and fate in cell-based therapies.

Experimental Protocols

Protocol for Labeling Proteins with Cy5 Acid (mono SO₃)

This protocol describes the conjugation of Cy5 acid to primary amines (e.g., lysine residues) on a protein of interest using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- Cy5 acid (mono SO₃)
- N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- N-Hydroxysuccinimide (NHS) or Sulfo-NHS
- Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)
- Purification column (e.g., Sephadex G-25)
- Spectrophotometer

Procedure:

- Protein Preparation:
 - Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), dialyze the protein against the reaction buffer.
- Cy5 Acid Activation:
 - Dissolve Cy5 acid in a small amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

- In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the reaction buffer. A 5 to 10-fold molar excess of EDC/NHS over Cy5 acid is recommended.
- Add the Cy5 acid stock solution to the EDC/NHS mixture and incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
- Conjugation Reaction:
 - Add the activated Cy5 solution to the protein solution. The molar ratio of dye to protein should be optimized for each specific protein but a starting point of 10:1 to 20:1 (dye:protein) is common.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purification:
 - Separate the Cy5-labeled protein from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
 - Collect the faster-eluting colored fraction, which contains the labeled protein.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5). The following formulas can be used:
 - Protein Concentration (M) = $[A_{280} - (A_{650} \times CF)] / \epsilon_{\text{protein}}$
 - Dye Concentration (M) = $A_{650} / \epsilon_{\text{dye}}$
 - DOL = Dye Concentration / Protein Concentration
 - CF is the correction factor for the absorbance of the dye at 280 nm (typically ~0.05 for Cy5). $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm. ϵ_{dye} is the molar extinction coefficient of Cy5 at ~650 nm (~250,000 M⁻¹cm⁻¹).

Protocol for In-Vivo Fluorescence Imaging in Mice

This protocol provides a general workflow for imaging the biodistribution of a Cy5-labeled probe in a tumor-bearing mouse model.

Materials:

- Tumor-bearing mice (e.g., subcutaneous xenograft model)
- Cy5-labeled probe
- Sterile saline or PBS for injection
- In-vivo imaging system (e.g., IVIS Spectrum)
- Anesthesia (e.g., isoflurane)

Procedure:

- Animal Preparation:
 - Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
 - Place the mouse in the imaging chamber of the in-vivo imaging system.
- Probe Administration:
 - Acquire a baseline fluorescence image of the mouse before probe injection.
 - Inject the Cy5-labeled probe (typically 50-100 μ L of a 1-2 mg/mL solution) via the tail vein.
- Image Acquisition:
 - Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours).
 - Use an appropriate filter set for Cy5 (e.g., excitation: 640 nm, emission: 680 nm).
 - Acquire a photographic image of the mouse for anatomical reference.
- Data Analysis:

- Use the imaging software to draw regions of interest (ROIs) over the tumor and other organs of interest (e.g., liver, kidneys).
- Quantify the average fluorescence intensity (radiant efficiency) within each ROI at each time point.
- Plot the fluorescence intensity over time to assess the pharmacokinetics and tumor targeting of the probe.
- Ex-Vivo Analysis (Optional):
 - At the final time point, euthanize the mouse and dissect the tumor and major organs.
 - Image the excised tissues in the imaging system to confirm the in-vivo biodistribution and quantify the probe accumulation more accurately.

Data Presentation

Table 2: Representative Biodistribution of Cy5-Labeled Probes in Tumor-Bearing Mice

Organ	Cy5-Peptide (Targeted)	Cy5-Antibody (Targeted)	Free Cy5
Tumor	+++	++++	+
Liver	++	+++	++
Kidneys	++++	++	++++
Spleen	+	++	+
Lungs	+	++	+
Muscle	+	+	+

This table provides a qualitative representation of probe accumulation. Quantitative values (e.g., % injected dose per gram of tissue) will vary depending on the specific probe, animal model, and time point.^{[5][6]}

Visualizations

Experimental Workflow for In-Vivo Imaging

Experimental workflow for in-vivo imaging.

EGFR Signaling Pathway Initiation

The binding of a Cy5-labeled Epidermal Growth Factor (EGF) molecule to the Epidermal Growth Factor Receptor (EGFR) on the cell surface is a well-studied example of targeted in-vivo imaging. This interaction initiates a signaling cascade that is often dysregulated in cancer.

Initiation of EGFR signaling by Cy5-EGF.

The binding of Cy5-EGF to the extracellular domain of EGFR induces receptor dimerization.[7] This conformational change brings the intracellular kinase domains into close proximity, leading to autophosphorylation on specific tyrosine residues.[7] This phosphorylation event creates docking sites for downstream signaling proteins, initiating cascades such as the Ras-MAPK pathway, which promotes cell proliferation.[8] In-vivo imaging with Cy5-EGF allows for the visualization of tumors that overexpress EGFR and can be used to monitor the efficacy of therapies targeting this pathway.[9]

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